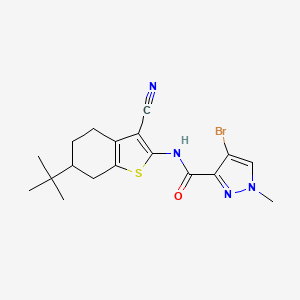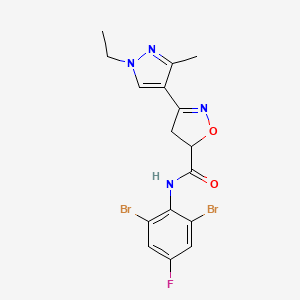![molecular formula C18H17BrN2O2S2 B10894668 N-(4-bromophenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]propanamide](/img/structure/B10894668.png)
N-(4-bromophenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(4-BROMOPHENYL)-3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]PROPANAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes a bromophenyl group and a benzothiazole moiety, contributes to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-BROMOPHENYL)-3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]PROPANAMIDE typically involves multiple steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, often using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Bromophenyl Group: The bromophenyl group is typically introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS).
Coupling of the Benzothiazole and Bromophenyl Groups: The final step involves coupling the benzothiazole derivative with the bromophenyl group through a nucleophilic substitution reaction, often using a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(4-BROMOPHENYL)-3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N~1~-(4-BROMOPHENYL)-3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a biochemical tool.
Mécanisme D'action
The mechanism of action of N1-(4-BROMOPHENYL)-3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and benzothiazole moieties contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating these targets, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~-(4-CHLOROPHENYL)-3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]PROPANAMIDE
- N~1~-(4-FLUOROPHENYL)-3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]PROPANAMIDE
- N~1~-(4-METHOXYPHENYL)-3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]PROPANAMIDE
Uniqueness
N~1~-(4-BROMOPHENYL)-3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]PROPANAMIDE is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The combination of the bromophenyl and benzothiazole moieties also contributes to its distinct chemical and biological characteristics.
Propriétés
Formule moléculaire |
C18H17BrN2O2S2 |
|---|---|
Poids moléculaire |
437.4 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C18H17BrN2O2S2/c1-2-23-14-7-8-15-16(11-14)25-18(21-15)24-10-9-17(22)20-13-5-3-12(19)4-6-13/h3-8,11H,2,9-10H2,1H3,(H,20,22) |
Clé InChI |
WDTYIICAECEPNK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C=C1)N=C(S2)SCCC(=O)NC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-4-{5-[(2,4-difluorophenoxy)methyl]furan-2-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B10894586.png)
![Ethyl 4-[(2-fluorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B10894600.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10894613.png)
![5-{(1E)-2-cyano-3-[(2-fluorophenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenyl benzoate](/img/structure/B10894621.png)
![4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(2-pyridyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10894629.png)
![Methyl 4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10894642.png)
![1-ethyl-3,5-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10894643.png)
![ethyl 2-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10894644.png)
![1-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-(2-phenylethyl)thiourea](/img/structure/B10894652.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10894657.png)

![(2Z,5E)-5-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B10894665.png)
![1-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-2,5-dione](/img/structure/B10894673.png)

